![molecular formula C29H27N5O6 B14165772 Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 5275-22-9](/img/structure/B14165772.png)
Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrrolo[3,2-b]quinoxaline core, which is a fused heterocyclic system, and is functionalized with an ethyl ester, an amino group, and a 3,4,5-trimethoxybenzoyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic system.
Introduction of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the amino group on the pyrrolo[3,2-b]quinoxaline core using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrrolo[3,2-b]quinoxaline derivatives.
科学研究应用
Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties .
相似化合物的比较
Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared with other similar compounds such as:
Indole Derivatives: Known for their biological activities, including anti-cancer and anti-inflammatory properties.
Imidazole Derivatives: Exhibiting antimicrobial and therapeutic potential.
Trimethoxyphenyl Compounds: Displaying diverse bioactivity effects, including anti-cancer, anti-fungal, and anti-bacterial properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research.
属性
CAS 编号 |
5275-22-9 |
|---|---|
分子式 |
C29H27N5O6 |
分子量 |
541.6 g/mol |
IUPAC 名称 |
ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C29H27N5O6/c1-5-40-29(36)23-24-27(33-20-9-7-6-8-19(20)32-24)34(26(23)30)18-12-10-17(11-13-18)31-28(35)16-14-21(37-2)25(39-4)22(15-16)38-3/h6-15H,5,30H2,1-4H3,(H,31,35) |
InChI 键 |
QGMBDFAGVLWBGN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)


![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
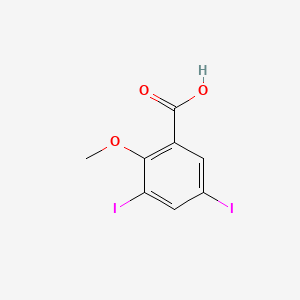


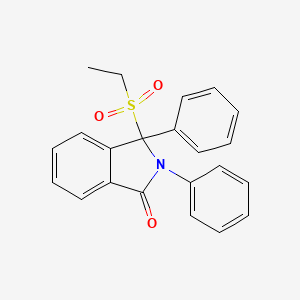
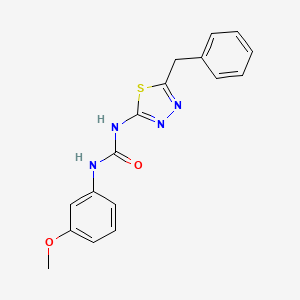
![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)
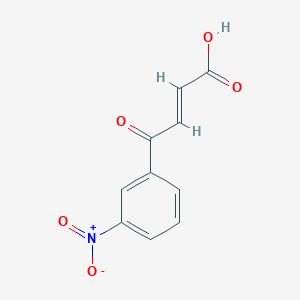
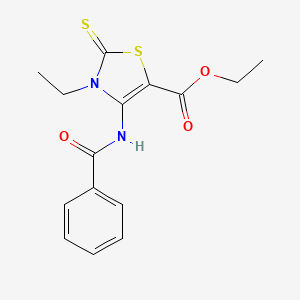

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
